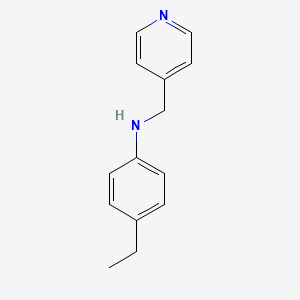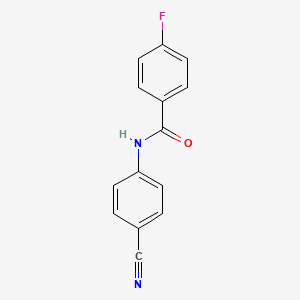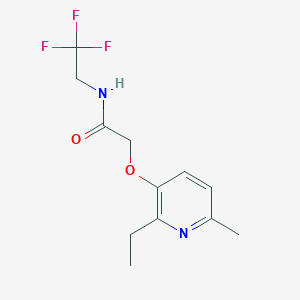
4-ethyl-N-(pyridin-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-4-ylmethyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with ethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethylaniline attacks the carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-N-(pyridin-3-ylmethyl)aniline
- 4-ethyl-N-(pyridin-2-ylmethyl)aniline
- N-(pyridin-4-ylmethyl)aniline
Uniqueness
4-ethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the ethyl and pyridin-4-ylmethyl groups. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the pyridine ring can influence the compound’s binding affinity to specific targets, thereby affecting its efficacy in various applications.
Eigenschaften
IUPAC Name |
4-ethyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVTCLGJFEIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7671730.png)
![1-[[1-(Dimethylamino)cyclobutyl]methyl]-1-methyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7671736.png)
![1-[2-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7671742.png)
![N-methyl-2-[4-(2,2,3-trimethylbutylcarbamoylamino)pyrazol-1-yl]acetamide](/img/structure/B7671749.png)
![4,5-dichloro-2-methoxy-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7671752.png)
![N-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7671757.png)
![2-Fluoro-1-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7671764.png)
![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)

![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)
![3-[4-(2-Bromophenyl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7671811.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(dimethylcarbamoylamino)ethyl]-2-methylpropanamide](/img/structure/B7671816.png)

